Product packaging for 7,7,8,8,8-Pentafluorooctan-1-ol(Cat. No.:CAS No. 161981-34-6)

7,7,8,8,8-Pentafluorooctan-1-ol

Cat. No.: B062451
CAS No.: 161981-34-6
M. Wt: 220.18 g/mol
InChI Key: JVIIYFXMBLZGQO-UHFFFAOYSA-N
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Description

7,7,8,8,8-Pentafluorooctan-1-ol is a high-value fluorinated organic compound that serves as a critical building block in advanced materials science and chemical synthesis. Its structure, featuring a pentafluoro-substituted segment, imparts significant hydrophobicity and oleophobicity, making it an invaluable precursor for developing specialty surfactants, surface-modifying agents, and fluorinated polymers. This compound is particularly useful in the creation of ultra-hydrophobic surface coatings. Through deposition techniques, it can be used to fabricate nanoscale coatings that confer exceptional water-repellent and anti-fouling properties to substrates like glass, textiles, and metals . Researchers can leverage its unique properties to engineer surfaces with tailored wettability for applications in microfluidics, protective coatings, and self-cleaning materials. As an intermediate in organic synthesis, this compound provides a versatile handle for introducing fluorocarbon chains into target molecules, potentially altering their physicochemical characteristics, such as thermal stability, chemical resistance, and lipid solubility . The terminal hydroxy group allows for further functionalization via esterification or etherification, enabling the synthesis of a diverse array of complex fluorinated compounds for pharmaceutical and agrochemical research. Please Note: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F5O B062451 7,7,8,8,8-Pentafluorooctan-1-ol CAS No. 161981-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7,8,8,8-pentafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6-14/h14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIYFXMBLZGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379751
Record name 7,7,8,8,8-pentafluorooctan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161981-34-6
Record name 7,7,8,8,8-pentafluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161981-34-6
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Mechanistic Investigations of Reactions Involving 7,7,8,8,8 Pentafluorooctan 1 Ol

The Critical Role of Hydrogen Bonding in Fluoroalcohol Interactions

The presence of a hydroxyl group in 7,7,8,8,8-pentafluorooctan-1-ol facilitates hydrogen bonding, a non-covalent interaction that profoundly influences its chemical behavior and interactions with other molecules. The high electronegativity of the fluorine atoms in the pentafluoroethyl group creates a strong dipole, which in turn affects the acidity and hydrogen-bonding capabilities of the terminal hydroxyl group.

The Balance of Intra- and Intermolecular Hydrogen Bonding

The conformational flexibility of the octanol (B41247) chain in this compound allows for the possibility of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur when the hydroxyl group interacts with the fluorine atoms within the same molecule, potentially forming a cyclic-like structure. libretexts.orgknowledgebin.org This type of bonding is often in competition with intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group or other acceptor sites on adjacent molecules. libretexts.orgknowledgebin.org

The relative strength of these interactions can be probed using spectroscopic techniques such as NMR, where the coupling constants (e.g., ¹JOH···F) can provide evidence for intramolecular hydrogen bonds. southampton.ac.uk Computational studies are also invaluable for predicting the populations of different conformers and the energetic favorability of intra- versus intermolecular hydrogen bonding. nih.gov

Solvation Effects and the Promotion of Water Structure

As an amphiphilic molecule with a hydrophilic hydroxyl head and a hydrophobic and fluorous tail, this compound exhibits interesting solvation effects, particularly in aqueous solutions. The fluorinated tail is not only hydrophobic but also lipophobic, leading to complex self-assembly and interfacial behavior.

In water, fluorinated alcohols are known to act as "structure makers," enhancing the hydrogen-bonding network of water molecules in their vicinity. nih.gov This is attributed to the hydrophobic hydration around the nonpolar parts of the molecule. For this compound, the extended fluorinated chain would be expected to have a pronounced effect on the surrounding water structure. The hydroxyl group integrates into the water's hydrogen bond network, while the fluorinated tail induces a more ordered arrangement of water molecules around it. This phenomenon can influence the solubility and reactivity of other solutes in the solution. rsc.org

The table below summarizes some of the key physicochemical properties of 1-octanol, a non-fluorinated analogue, which provides a baseline for understanding the influence of fluorination. Data for this compound is less readily available but would be expected to show differences in properties like vapor pressure and octanol-water partition coefficient due to the effects of the fluorine atoms. capes.gov.brnih.gov

Property1-OctanolThis compound
Molecular FormulaC8H18OC8H13F5O chemspider.com
Molecular Weight130.23 g/mol chemicalbook.com220.18 g/mol chemspider.com
Boiling Point196 °C chemicalbook.comNot readily available
Density0.827 g/mL at 25 °C chemicalbook.comNot readily available
Water SolubilityInsoluble chemicalbook.comNot readily available
LogP (Octanol-Water)3.00 chemicalbook.comExpected to be higher

Reaction Mechanisms in Fluoroalcohol Media

The unique properties of fluorinated alcohols, such as their high ionizing power, low nucleophilicity, and strong hydrogen-bond-donating ability, make them valuable solvents and promoters for a variety of organic reactions. rsc.orgacs.org

Mechanisms of Electrophilic Activation

Fluorinated alcohols, including by extension this compound, can act as powerful promoters for reactions proceeding through electrophilic activation. Their strong hydrogen-bonding ability can stabilize anionic leaving groups and polarize C-O bonds, facilitating the formation of carbocationic intermediates. acs.org For instance, in the substitution reactions of allylic alcohols, fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction by activating the hydroxyl group for departure. acs.org

The proposed mechanism often involves the formation of a hydrogen-bonded complex between the alcohol substrate and the fluoroalcohol solvent, which enhances the electrophilicity of the carbon atom attached to the hydroxyl group. This facilitates nucleophilic attack and subsequent substitution. The low nucleophilicity of the fluoroalcohol itself prevents it from competing as a nucleophile in the reaction. acs.org

Pathways in Radical Reactions

The introduction of fluorine atoms can significantly influence the course of radical reactions. While the C-F bond is generally very strong, the presence of a fluorinated moiety can affect the stability and reactivity of radicals at other positions in the molecule.

In the context of this compound, radical abstraction of a hydrogen atom from the carbon chain is a potential reaction pathway. The position of radical formation would be influenced by the electron-withdrawing nature of the pentafluoroethyl group. Studies on the degradation of perfluorooctanoic acid (PFOA) have shown that alcohol radicals, generated from alcohols like ethanol (B145695), can efficiently reduce the perfluorinated acid. bohrium.comnih.gov This suggests that radicals derived from this compound could also participate in reductive defluorination processes.

Furthermore, fluorinated solvents can influence radical reactions. For example, visible light-induced N-F activation of reagents like Selectfluor can initiate radical processes for C-H functionalization of alcohols. nih.gov The reaction environment provided by a long-chain fluoroalcohol could modulate the selectivity and efficiency of such radical transformations. The generation of radicals often involves initiation, propagation, and termination steps, and the specific nature of the fluorinated alcohol can impact each of these stages. wikipedia.orgnumberanalytics.com

Mechanisms of Metal-Catalyzed Oxidation in Perfluorinated Systems

Metal-catalyzed oxidations are fundamental transformations in organic synthesis. The use of fluorinated solvents or ligands can significantly impact the efficiency and selectivity of these reactions. Perfluorinated solvents are often highly resistant to oxidation, making them ideal media for reactions involving powerful oxidizing agents. rsc.orgrsc.org

In the case of this compound, the hydroxyl group itself can be a substrate for oxidation to the corresponding aldehyde or carboxylic acid. mdpi.com The mechanism of such metal-catalyzed oxidations would depend on the specific metal catalyst and oxidant used. For example, gold catalysts have been shown to be effective for the selective oxidation of alcohols. mdpi.comacs.org

Furthermore, the fluorinated tail of the alcohol can influence the catalytic cycle. In systems where the catalyst has an affinity for fluorous phases, a partially fluorinated alcohol could help to solubilize the catalyst or create a specific reaction environment. Transition metal-catalyzed C-H activation and subsequent functionalization are also influenced by the presence of fluorinated alcohols as solvents, which can affect the reactivity and selectivity of the catalytic system. rsc.orgrsc.orgnih.gov

Molecular Self-Recognition and Aggregation Phenomena

The self-assembly of fluorinated alcohols is a complex process driven by a delicate balance of forces, including hydrogen bonding, dipolar interactions, and dispersion forces. In the case of this compound, the presence of a hydrophilic alcohol head group and a lipophobic, yet not necessarily hydrophobic, fluorinated tail leads to unique aggregation behaviors.

Theoretical and experimental studies on similar fluorinated alcohols have revealed a pronounced tendency for these molecules to form aggregates. This aggregation is not solely a consequence of solvophobic effects but is also intrinsically linked to the specific intermolecular forces at play. The formation of these aggregates can significantly influence the reactivity and properties of the system. For instance, the aggregation of fluorinated alcohol solvents has been shown to create microenvironments that can enhance reaction rates, a phenomenon sometimes referred to as a "booster effect." This is often attributed to the cooperative enhancement of hydrogen bonding within the aggregates.

The aggregation process can be initiated even at very low concentrations, leading to the formation of clusters, which may exist in dynamic equilibrium with monomeric species. The structure and stability of these aggregates are highly dependent on factors such as the solvent, temperature, and the specific architecture of the fluorinated alcohol.

At the most fundamental level of aggregation, the formation of dimers of this compound is dictated by the interplay of hydrogen bonding between the alcohol groups and interactions between the fluorinated chains. Computational studies on analogous fluorinated alcohols have shown that the conformation of the monomers within these aggregates is crucial.

The hydrogen bond donor ability of a fluorinated alcohol can be significantly influenced by its conformation, particularly the torsion angle around the C-O bond. Theoretical analyses have indicated that certain conformations can lead to a more potent hydrogen bond donor, thereby stabilizing the dimer and larger aggregates. For instance, a synperiplanar conformation of the H-C-C-O-H atoms can drastically increase the molecular dipole moment and lower the energy of the σ*(OH) orbital, enhancing its ability to donate a hydrogen bond.

Within dimers and larger aggregates, the individual this compound molecules are likely to adopt conformations that maximize favorable intermolecular interactions. This can lead to the formation of ordered structures such as cyclic oligomers or helical arrangements, as has been observed in the crystal structures of other fluorinated alcohols. The specific conformations adopted within these aggregates are a result of a cooperative effect, where the formation of one hydrogen bond influences the strength and geometry of adjacent ones.

Table 1: Theoretical Conformational Effects on H-Bond Donor Ability in a Model Fluorinated Alcohol This table is illustrative and based on general findings for fluorinated alcohols, as specific data for this compound is not available.

Conformation (H-C-C-O-H Torsion) Relative Energy (kcal/mol) Molecular Dipole Moment (Debye) σ*(OH) Orbital Energy (a.u.)
Antiperiplanar (ap) 0.0 1.5 +0.25
Synclinal (sc) +0.5 2.8 +0.22
Synperiplanar (sp) +1.2 4.0 +0.20

While hydrogen bonding is a primary driver in the formation of fluorinated alcohol aggregates, dispersion forces, particularly those involving the fluorinated segments, play a critical and selective role. The nature of fluorine-fluorine interactions is complex and can be both attractive and repulsive depending on the geometry and electronic environment.

The aggregation of these molecules will seek to optimize these dispersion interactions, which can result in specific packing arrangements. For instance, the fluorinated tails may align in a way that maximizes surface contact and favorable interactions, leading to more compact and ordered aggregates. This is in contrast to the more flexible and less ordered aggregates that might be formed by their non-fluorinated hydrocarbon counterparts. The rigidity of the fluorinated chain in this compound, compared to a simple alkyl chain, also contributes to this selectivity, favoring well-defined aggregate structures. The interplay between the hydrogen-bonding network of the alcohol groups and the dispersion forces among the fluorinated tails ultimately governs the size, shape, and stability of the resulting supramolecular assemblies.

Role of 7,7,8,8,8 Pentafluorooctan 1 Ol As a Catalytic Medium and Promoter

Fluoroalcohols as Unique Reaction Media

The unique reactivity of fluoroalcohols, including by extension 7,7,8,8,8-pentafluorooctan-1-ol, stems from a combination of key properties that make them highly effective for a variety of organic transformations. These solvents are recognized for their ability to stabilize charged intermediates and activate molecules through hydrogen bonding, all while remaining poor nucleophiles. researchgate.netnih.gov

A defining feature of fluoroalcohols is their exceptional capacity to act as hydrogen bond donors. researchgate.netresearchgate.net The electron-withdrawing fluorine atoms in close proximity to the hydroxyl group significantly increase the acidity of the -OH proton. This enhanced acidity makes the alcohol a potent donor in hydrogen bonds. nih.gov This strong hydrogen-bonding capability allows fluoroalcohols to interact with and stabilize reagents and transition states, which can be a driving force for many reactions. researchgate.net For instance, they can activate electrophiles or hydrogen peroxide by forming strong hydrogen bonds, facilitating reactions that might otherwise require harsh conditions. researchgate.netacs.org

Fluoroalcohols are highly polar solvents with significant ionizing power. researchgate.net This high polarity, coupled with their strong hydrogen-bonding ability, allows them to effectively solvate and stabilize ionic species, including carbocation intermediates and charged transition states. nih.gov The ability to stabilize cationic species is particularly noteworthy and has been leveraged in reactions like Friedel-Crafts alkylations and cycloadditions. nih.gov By facilitating the formation of such intermediates, fluoroalcohols can accelerate a variety of chemical transformations. researchgate.net

Despite being acidic and possessing a hydroxyl group, fluoroalcohols are characterized by their low nucleophilicity. researchgate.netresearchgate.net The same inductive electron-withdrawing effect from the fluorine atoms that increases the acidity of the hydroxyl proton also reduces the electron density on the oxygen atom. masterorganicchemistry.comlibretexts.org This makes the oxygen atom a poor nucleophile, preventing the solvent from participating as a reactant in nucleophilic substitution or addition reactions. researchgate.netwikipedia.org This combination of being acidic yet non-nucleophilic is a rare and valuable characteristic, allowing them to promote reactions without interfering or leading to unwanted side products. researchgate.net

Applications in Organic Transformations

The distinct properties of fluoroalcohols make them valuable media for a range of organic reactions. While specific data for this compound is not extensively documented in the context of all possible reactions, its behavior can be inferred from the well-studied applications of similar fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE).

Fluoroalcohols have proven to be excellent media for oxidation reactions, particularly those employing hydrogen peroxide (H₂O₂). researchgate.net The strong hydrogen-bond donating ability of the fluoroalcohol activates the H₂O₂ molecule, enhancing its oxidizing power without the need for metal catalysts. This approach offers a cleaner and more environmentally friendly alternative to traditional oxidation methods. researchgate.net For example, primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions. libretexts.orgphysicsandmathstutor.com While tertiary alcohols are generally resistant to oxidation, secondary alcohols are efficiently converted to ketones. libretexts.org The use of fluoroalcohols as the solvent medium facilitates these transformations under neutral and mild conditions. researchgate.net

Table 1: Examples of Oxidation Reactions in Fluoroalcohols This table presents representative oxidation reactions that are effectively promoted by fluoroalcohol solvents. The data is based on general findings for this class of solvents.

Reactant Oxidizing Agent Fluoroalcohol Solvent Product General Yield
Primary Alcohol (e.g., Ethanol) H₂O₂ / Na₂WO₄ HFIP Aldehyde (e.g., Ethanal) High (with distillation)
Primary Alcohol (e.g., Propan-1-ol) Acidified K₂Cr₂O₇ (Aqueous) Carboxylic Acid (e.g., Propanoic Acid) Good (with reflux)
Secondary Alcohol (e.g., Propan-2-ol) Acidified K₂Cr₂O₇ (Aqueous) Ketone (e.g., Propanone) High
Sulfide H₂O₂ HFIP Sulfoxide/Sulfone High/Excellent

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis. unl.pt Certain cyclopropanation reactions proceed through intermediates that can be stabilized by polar solvents. The properties of fluoroalcohols, particularly their high ionizing power and low nucleophilicity, make them suitable for promoting reactions that involve cationic intermediates. nih.gov For instance, in Friedel-Crafts type reactions or additions to alkenes that generate a transient positive charge, the fluoroalcohol can stabilize this charge, facilitating the subsequent ring-closing step. nih.gov The Simmons-Smith reaction and related halomethylmetal-mediated cyclopropanations are classic methods, though the choice of solvent can be critical, especially for less reactive alkenes. unl.pt The use of polar, non-coordinating solvents can enhance the electrophilicity of the cyclopropanating agent. While not always the primary choice, the unique solvent properties of fluoroalcohols could be advantageous in specific stereoselective cyclopropanation reactions. unl.ptmasterorganicchemistry.com

Table 2: Representative Cyclopropanation Methods This table outlines common methods for cyclopropanation where the solvent can play a key role in influencing reactivity and selectivity.

Alkene Type Reagent Key Features Potential Role of Fluoroalcohol
Unfunctionalized Alkene Diazomethane (CH₂N₂) + Catalyst Catalyzed decomposition of diazo compound Solvent for catalyst, stabilize intermediates
Alkene Diiodomethane (CH₂I₂) + Zn-Cu Simmons-Smith Reaction, Stereospecific Solvent, potentially enhance reagent electrophilicity
Alkene Chloroform (CHCl₃) + Strong Base Dihalocarbene addition, Stereospecific Solvent for base and reactant
Electron-rich Aromatics Cyclopropenium Reagent Friedel-Crafts type alkylation Stabilize cationic reagent

Oxirane Ring-Opening Reactions

Oxirane, or epoxide, ring-opening reactions are fundamental transformations in organic synthesis for creating 1,2-difunctionalized compounds, such as diols and amino alcohols. These reactions can be catalyzed by both acids and bases. mdpi.com In this context, a fluorous solvent system incorporating this compound would serve to dissolve a fluorous-tagged catalyst. After the reaction, cooling the system would cause the fluorous phase containing the catalyst to separate from the organic phase containing the desired product, simplifying purification.

Aza-Michael Reactions

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a crucial method for forming carbon-nitrogen bonds. The reaction is often promoted by a catalyst. Utilizing a fluorous biphasic approach with a medium like this compound would enable the sequestration of a fluorous-tagged catalyst post-reaction, streamlining the isolation of the β-amino product and allowing for catalyst reuse.

Protection and Deprotection of Amine Groups

The protection of amines, commonly as carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is a routine procedure in multi-step synthesis, particularly in peptide chemistry. masterorganicchemistry.comfishersci.co.uk Deprotection often requires acidic conditions or catalytic hydrogenation. masterorganicchemistry.comrsc.org While many deprotection procedures are straightforward, the use of a fluorous system involving this compound could be advantageous when using a fluorous-tagged catalyst or reagent. This would allow for the easy removal of the catalytic species from the final amine product through a simple phase separation.

Protecting GroupCommon Deprotection MethodPotential Fluorous System Role
Boc (tert-butyloxycarbonyl)Acidic conditions (e.g., Trifluoroacetic Acid)Separation of a fluorous acid catalyst or scavenger.
Cbz (Carboxybenzyl)Catalytic Hydrogenation (e.g., Pd/C)Separation of a fluorous-tagged hydrogenation catalyst.
FMOC (9-fluorenylmethyloxycarbonyl)Basic conditions (e.g., Piperidine)Not typically catalytic; less direct application.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which include alkylations and acylations, are classic methods for attaching substituents to aromatic rings. wikipedia.orgbyjus.com These reactions are catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgmasterorganicchemistry.com A significant challenge in these reactions is the separation of the catalyst from the product. Employing a fluorous biphasic system, where a fluorous-tagged Lewis acid catalyst is dissolved in a fluorous phase containing this compound, offers a solution. The reaction proceeds in a homogeneous phase at higher temperatures, and upon cooling, the catalyst-containing fluorous phase separates, facilitating easy product isolation and catalyst recovery. researchgate.net

Fluorous Biphasic Catalysis

Fluorous Biphasic Catalysis (FBC) is an advanced reaction methodology that leverages the unique properties of fluorous solvents. tcichemicals.com A fluorous solvent is typically a perfluorinated alkane or ether that is immiscible with most organic solvents at ambient temperature. The core principle involves a catalyst that has been "tagged" with a long, fluorinated chain, making it preferentially soluble in the fluorous phase.

The reaction system typically consists of two phases at room temperature: a fluorous phase containing the catalyst and an organic phase with the reactants. When heated, the two phases can become a single, homogeneous solution, allowing the reaction to proceed efficiently. After the reaction is complete, the mixture is cooled, causing the phases to separate again. tcichemicals.com This allows the product, which remains in the organic phase, to be easily decanted from the catalyst, which is retained in the fluorous phase. This compound, with its fluorinated tail and a polar alcohol head, can act as a key component in these systems, either as the fluorous solvent itself or as a co-solvent to bridge the polarity gap between a highly fluorinated solvent and organic reactants.

Catalyst Recycling and Product Separation

The primary advantage of Fluorous Biphasic Catalysis is the straightforward separation of the catalyst from the reaction products, which directly enables efficient catalyst recycling. tcichemicals.com This process addresses key principles of green chemistry by reducing waste and minimizing the use of expensive catalyst materials, such as those based on precious metals.

The process is summarized in the following steps:

Initial State: The fluorous-tagged catalyst resides in the fluorous solvent (e.g., a system containing this compound), while the reactants are in a separate organic solvent layer.

Reaction: The biphasic mixture is heated, causing the layers to merge into a single homogeneous phase where the catalyzed reaction occurs.

Separation: Upon cooling, the system reverts to two phases. The product is isolated in the organic phase, while the valuable fluorous catalyst is retained in the fluorous phase.

Recycling: The fluorous phase containing the catalyst can be directly reused for subsequent reaction cycles with a fresh batch of reactants. researchgate.net

This cycle significantly reduces the cost and environmental impact associated with catalyst loss and complex purification procedures like chromatography.

Design of Perfluorinated Ligands and Catalytic Systems

The success of Fluorous Biphasic Catalysis hinges on the design of the catalyst. To make a catalyst soluble in the fluorous phase, it must be chemically modified by attaching one or more perfluoroalkyl chains, often referred to as "fluorous ponytails." researchgate.net

This compound itself is a precursor or model for these ponytails. The design of these catalytic systems involves several key considerations:

Fluorine Content: The ligand attached to the metal center must have sufficient fluorine content to ensure high solubility in the fluorous phase and low solubility in the organic phase.

Insulating Spacer: Often, a short hydrocarbon spacer (like the -(CH₂)₆- chain in this compound) is placed between the catalytically active part of the ligand and the fluorous ponytail. This spacer insulates the electron-withdrawing effect of the perfluoroalkyl group from the metal center, preventing it from negatively impacting its catalytic activity.

Catalyst Stability: The designed catalyst must be robust enough to withstand multiple reaction and recycling cycles without decomposition. researchgate.net

An example of such a design is a fluorous phosphine (B1218219) ligand, where a standard triphenylphosphine (B44618) ligand is modified by attaching perfluoroalkyl chains to its phenyl rings. This fluorous ligand can then be used to create a variety of metal complexes for reactions like hydrogenation, hydroformylation, and cross-coupling, all within a recyclable FBC framework. researchgate.net

Organocatalysis by Fluorinated Alcohols: A General Overview

Fluorinated alcohols have carved a significant niche in the field of organocatalysis. Their distinct properties, such as strong hydrogen-bond-donating ability, low nucleophilicity, and high polarity, make them effective promoters and solvents for a range of chemical reactions. They are known to stabilize charged intermediates and transition states, thereby accelerating reaction rates and influencing selectivity.

Metal-Free Catalytic Systems

In the realm of metal-free catalysis, fluorinated alcohols are often employed to promote reactions that would otherwise require a metal catalyst. They can activate substrates through hydrogen bonding, mimicking the role of a Lewis acid. This has been demonstrated in various transformations, including nucleophilic substitutions and additions. However, specific examples and efficacy data for this compound in such systems are not documented.

Bifunctional Catalysis

Bifunctional catalysis involves a single catalyst that possesses two distinct catalytic sites, often acidic and basic, which work in concert to promote a reaction. While the concept is well-established, and some fluorinated compounds have been incorporated into bifunctional catalyst design, the application of this compound in this capacity has not been reported in the scientific literature.

Further research is necessary to determine if the unique structural features of this compound, such as its long alkyl chain combined with a terminal pentafluoroethyl group, translate into novel or enhanced catalytic properties. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its specific catalytic role cannot be compiled.

Applications of 7,7,8,8,8 Pentafluorooctan 1 Ol in Advanced Materials and Polymer Science

Control of Polymerization Processes

7,7,8,8,8-Pentafluorooctan-1-ol is involved in several advanced polymerization techniques, where it can act as an initiator or a critical component in the reaction medium, influencing the process and the final polymer characteristics.

Patent literature indicates the use of this compound in compositions and methods related to atom transfer radical polymerization. google.comgoogle.com This controlled/"living" radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The incorporation of fluorinated segments, such as that from this compound, into polymer chains via ATRP is a method used to create block copolymers with specialized properties. google.com

The compound this compound is also cited in the context of conventional free radical polymerization. google.com Such processes often utilize thermal initiators like AIBN (α,α′-azobisisobutyronitrile) to generate radicals that propagate polymerization. google.com In this context, the fluorinated alcohol can be incorporated into the polymer structure, modifying the final properties of the material.

Research has highlighted the efficacy of fluorinated alcohols as a class of organocatalysts for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) to produce synthetic polypeptides. springernature.comnih.govnih.govresearchgate.net These polymers are of significant interest as biomaterials for applications in drug delivery, gene therapy, and tissue engineering. springernature.com The use of fluorinated alcohols represents a significant advancement in polypeptide synthesis. springernature.comnih.gov

A key advantage of using fluorinated alcohols like this compound is the ability to conduct the ROP of NCAs under metal-free and cocatalyst-free conditions. springernature.comnih.govnih.gov Traditional methods often require metal-based catalysts, which can leave trace residues in the final polymer, a significant concern for biomedical applications. nih.govnih.gov This organocatalytic system provides a pathway to produce high-purity polypeptides without contamination from metallic residues. springernature.comnih.gov The process is highly efficient, selective, and can be performed at room temperature, offering a more streamlined and cleaner approach to polypeptide synthesis. nih.gov

Table 1: Advantages of Fluorinated Alcohol-Catalyzed NCA Polymerization

FeatureDescriptionReference
Metal-Free The system is entirely organic, avoiding contamination with metal residues common in other catalytic methods. springernature.comnih.govnih.gov
Cocatalyst-Free The fluorinated alcohol acts as a single-component catalyst, simplifying the reaction setup and purification. springernature.comnih.gov
High Activity The polymerization proceeds rapidly, allowing for high monomer conversion in a short time. springernature.comnih.gov
High Selectivity The catalytic action minimizes side reactions, leading to well-defined polypeptides with controlled molecular weights. springernature.comnih.govnih.gov
Mild Conditions The reaction can be effectively carried out at ambient room temperature. nih.gov

The catalytic efficacy of fluorinated alcohols in NCA polymerization is rooted in their ability to form multiple, dynamic hydrogen bonds. nih.govnih.gov Mechanistic studies reveal a "monocomponent-multifunctional" catalytic model where the fluorinated alcohol engages in cooperative hydrogen-bonding interactions with the monomer, the initiator (typically an amino alcohol), and the propagating polymer chain. nih.gov

These interactions serve a dual purpose:

Monomer Activation: The hydrogen bonding between the fluorinated alcohol and the NCA monomer activates the monomer for nucleophilic attack, accelerating the rate of polymerization. nih.govnih.gov

Stabilization: Simultaneously, the alcohol's hydrogen bonds protect the highly reactive amine initiator and the terminal amine of the growing polymer chain from engaging in undesirable side reactions. nih.gov

This cooperative hydrogen-bonding network is what enables the polymerization to proceed with both high speed and high selectivity, yielding well-defined polypeptide structures. nih.govnih.gov

Ring-Opening Polymerization (ROP) of α-Amino Acid N-Carboxyanhydrides (NCA)

Functionalization of Polymeric Materials

Beyond controlling polymerization, this compound is used to directly functionalize materials, imparting valuable properties. Its amphiphilic nature, with a hydrophilic alcohol group and a hydrophobic/lipophobic fluorinated segment, is key to this function.

It can be used as an additive in manufacturing processes to modify the surface properties of materials like plastics. The incorporation of its pentafluoroctyl group into a polymer matrix can significantly enhance the material's water and oil repellency. This is a critical application for developing durable protective coatings and high-performance textiles. Furthermore, patent documents describe synthetic procedures where this compound is used as a starting reagent to build more complex molecules that are then incorporated into nanomaterials, effectively functionalizing them with its fluorinated tail. google.comgoogleapis.com

Table 2: Functional Properties Imparted by this compound

PropertyDescriptionApplication AreaReference
Hydrophobicity Imparts water-repellent characteristics to the surface of a material.Protective Coatings, Textiles
Oleophobicity Imparts oil-repellent characteristics to the surface of a material.Protective Coatings, Sealants
Chemical Stability The fluorine-carbon bonds enhance the durability and longevity of the material.Coatings, Plastics

Incorporation of Fluorinated Segments for Modified Properties

The primary application of this compound in polymer science is as a precursor to monomers that can be polymerized to introduce fluorinated side chains onto a polymer backbone. The alcohol is typically converted into a (meth)acrylate monomer, such as 7,7,8,8,8-pentafluorooctyl acrylate (B77674) or 7,7,8,8,8-pentafluorooctyl methacrylate, through esterification or transesterification reactions. researchgate.net These fluorinated monomers can then be polymerized, often via free-radical polymerization, to create homopolymers or copolymers. psu.edu

The introduction of the pentafluorooctyl group as a side chain has a profound impact on the properties of the resulting polymer. One of the most significant modifications is the drastic reduction in surface energy. The fluorinated segments tend to migrate to the polymer-air interface, creating a low-energy surface that exhibits both hydrophobicity (water repellency) and oleophobicity (oil repellency). This behavior is a direct consequence of the low intermolecular forces associated with fluorinated chains.

The effectiveness of this surface modification is often quantified by measuring the contact angle of liquids on the polymer surface. A higher contact angle indicates lower wettability and lower surface energy. Research has shown that polymers incorporating fluorinated side chains exhibit significantly higher water contact angles compared to their non-fluorinated counterparts. For instance, fluorinated polyacrylates have demonstrated the ability to create highly hydrophobic surfaces. researchgate.net

The table below summarizes typical contact angle measurements for polymers with and without fluorinated side chains, illustrating the impact of incorporating segments derived from fluorinated alcohols.

Polymer TypeLiquidContact Angle (°)Surface Character
Poly(methyl acrylate)Water~70°Hydrophilic
Poly(7,7,8,8,8-pentafluorooctyl acrylate) Water>100°Hydrophobic
Poly(methyl acrylate)Diiodomethane~35°Oleophilic
Poly(7,7,8,8,8-pentafluorooctyl acrylate) Diiodomethane>60°Oleophobic

This table presents illustrative data based on general findings in polymer science and is not from a specific cited source.

Development of Novel Materials

The ability to precisely tailor the properties of polymers using this compound has led to the development of a range of novel materials with advanced functionalities.

One significant area of development is in the creation of block copolymers . These are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. By synthesizing block copolymers where one block is a fluorinated polymer derived from 7,7,8,8,8-pentafluorooctyl (meth)acrylate and the other block is a non-fluorinated, more hydrophilic polymer, materials with unique self-assembly characteristics can be created. aps.org In solution or in the solid state, these block copolymers can microphase separate to form well-defined nanostructures, such as micelles, cylinders, or lamellae. These nanostructured materials are of interest for a variety of applications, including drug delivery, nanolithography, and as high-performance thermoplastic elastomers.

The synthesis of such block copolymers often involves controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over the polymer architecture. researchgate.net

Another important application is in the formulation of advanced coatings . The low surface energy imparted by the pentafluorooctyl side chains is highly desirable for creating self-cleaning and anti-fouling surfaces. Water droplets on these surfaces tend to form beads with a high contact angle and can easily roll off, carrying away dust and contaminants. This "lotus effect" is a key feature of superhydrophobic surfaces. Coatings formulated with polymers derived from this compound are being explored for applications ranging from architectural coatings and automotive finishes to protective layers for electronic devices. researchgate.net

Furthermore, the unique properties of these fluorinated polymers make them suitable for use in the fabrication of specialty membranes . The controlled hydrophobicity and chemical resistance can be leveraged to create membranes for separation processes, such as pervaporation and gas separation. The ability to tune the polymer structure allows for the optimization of membrane permeability and selectivity for specific applications.

The table below provides a summary of novel materials developed using this compound derivatives and their potential applications.

Novel MaterialKey PropertyPotential Application
Fluorinated Block CopolymersSelf-assembly into nanostructuresNanopatterning, Drug Delivery
Superhydrophobic CoatingsHigh water contact angle, self-cleaningProtective coatings, Anti-icing surfaces
Anti-fouling SurfacesResistance to bio-adhesionMarine coatings, Medical devices
Specialty Polymer MembranesControlled permeability and selectivityGas separation, Pervaporation

Computational and Theoretical Studies of 7,7,8,8,8 Pentafluorooctan 1 Ol and Fluoroalcohol Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules and their interactions over time. By simulating the movements of individual atoms, MD provides a detailed picture of processes such as hydration, aggregation, and diffusion.

Hydration Studies of Fluoroalcohols

MD simulations have been instrumental in understanding how fluoroalcohols interact with water at the molecular level. aip.orgaip.org These studies reveal that the hydration of fluoroalcohols is distinct from that of their non-fluorinated counterparts. aip.orgaip.org

Key findings from MD simulations on the hydration of fluoroalcohols include:

Enhanced Water Structuring : The presence of a fluoroalkyl group promotes the structure of surrounding water molecules and increases the number of hydrogen bonds between them. aip.orgaip.org This effect is observed not only near the fluorinated part of the molecule but also near the hydroxyl group. aip.orgaip.org

Stronger Alcohol-Water Interactions : Due to the high electronegativity of fluorine atoms, fluoroalcohols form stronger interactions with water molecules compared to aliphatic alcohols. aip.orgaip.org This is attributed to the electron-withdrawing effect of fluorine, which enhances the hydrogen-bonding capability of the alcohol's hydroxyl group. aip.org

Simulations comparing isopropyl alcohol with its fluorinated analogs, 1,1,1-trifluoro-2-propanol (B1217171) and 1,1,1,3,3,3-hexafluoro-2-propanol, have shown that the interaction energy between a CF₃ group and water is significantly stronger than that between a CH₃ group and water. aip.org

Aggregation Behavior in Aqueous Solutions

The aggregation of molecules in solution is a critical aspect of their behavior, influencing properties like solubility and their effectiveness in applications such as drug delivery and protein stabilization. MD simulations have been employed to investigate the aggregation tendencies of fluoroalcohols and related molecules in aqueous environments.

Studies on amyloid-β peptides, for example, have shown that aggregation is often accelerated at interfaces, such as an air-water interface. nih.gov This is due to an increased concentration of the molecules at the interface and the adoption of conformations that promote the formation of intermolecular structures. nih.gov While not directly on 7,7,8,8,8-Pentafluorooctan-1-ol, these studies provide a framework for understanding how amphiphilic molecules, including fluoroalcohols, might behave at interfaces, a key step in the aggregation process. The balance between the hydrophilic hydroxyl head and the hydrophobic fluorinated tail in this compound suggests that it would exhibit a tendency to accumulate at such interfaces, potentially leading to aggregation. The hydrophobic nature of longer-chain per- and polyfluoroalkyl substances (PFAS) has been shown to increase with the length of the perfluorinated carbon chain, which in turn influences their adsorption at interfaces and subsequent behavior. mdpi.com

Intradiffusion Coefficients

The intradiffusion coefficient, a measure of the translational mobility of individual molecules, is a key parameter for characterizing the dynamic properties of liquids. This property for fluoroalcohols in water has been investigated using both experimental techniques like pulsed field gradient (PFG)-NMR and computational methods such as molecular dynamics simulations. uevora.ptacs.org

For a series of n-fluoroalcohols, including those with structures similar to this compound, MD simulations have been used to calculate intradiffusion coefficients as a function of temperature and composition. acs.orgresearchgate.net These simulations have shown that at a given temperature, fluorinated alcohols generally exhibit lower diffusion coefficients than their corresponding hydrogenated (non-fluorinated) counterparts. uevora.pt For instance, at 298.2 K, the diffusion coefficient of 2,2,2-trifluoroethanol (B45653) is about 8% lower than that of ethanol (B145695) in dilute solutions. uevora.pt

Simulations have also been used to estimate diffusion activation energies, which provide insight into the energy barrier for diffusion. uevora.ptacs.org The agreement between simulation results and experimental data for smaller fluoroalcohols lends confidence to the use of these computational methods for predicting the diffusion behavior of larger molecules like this compound, for which experimental data may be scarce. acs.orgresearchgate.net

Comparison of Diffusion Coefficients for Alcohols in Water at 298.2 K
AlcoholTypeDiffusion Coefficient (m²/s)
EthanolHydrogenatedHigher
2,2,2-TrifluoroethanolFluorinatedLower

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, based on the fundamental principles of quantum mechanics, provide a highly accurate means of studying molecular structures, energies, and interactions. These methods are crucial for developing and validating the potential functions used in molecular dynamics simulations and for directly analyzing molecular configurations.

Potential Function Determination for Alcohol-Water Interactions

The accuracy of molecular dynamics simulations heavily relies on the quality of the potential functions that describe the interactions between atoms. For fluoroalcohol-water systems, ab initio calculations have been essential in developing these potentials.

Researchers have performed extensive ab initio molecular orbital calculations for a large number of different dimeric configurations of fluoroalcohols and water. aip.orgaip.org For instance, in a study of isopropyl alcohol and its fluorinated derivatives, over 1100 different alcohol-water pair configurations were calculated to derive the interaction potentials. aip.orgaip.org These calculations revealed that the interaction between fluoroalcohols and water is stronger than that for non-fluorinated alcohols. aip.orgaip.org This increased interaction strength is a direct consequence of the electronegativity and electron-withdrawing effects of the fluorine atoms. aip.orgaip.org The resulting potential functions, when used in MD simulations, lead to a more accurate representation of the hydration process. aip.orgaip.org

Dimeric Configuration Analysis

The study of dimers, or pairs of molecules, provides fundamental insights into the non-covalent interactions that govern the behavior of substances in the condensed phase. Ab initio calculations are the gold standard for analyzing the structure and stability of these dimers.

For fluoroalcohols, these calculations have been used to investigate the various possible dimeric structures and their relative energies. rsc.orgresearchgate.net For example, in a study of 4,4,4-trifluoro-1-butanol (B1295206), computational methods were used to identify 102 stable dimer conformers within a 10 kJ/mol energy range. rsc.org These dimers are held together by a primary O–H···O hydrogen bond, supplemented by weaker interactions such as C–H···O, C–H···F, and O–H···F hydrogen bonds, as well as London dispersion forces. rsc.org

Similar studies on other fluorinated alcohols have shown that the stability of anionic dimers increases with the degree of fluorination, a trend confirmed by quantum chemical calculations. acs.org The dissociation energies of these anionic dimers are significantly higher than their neutral counterparts due to the added electrostatic attraction. acs.org For perfluoropropionic acid, computational studies have identified an equilibrium between different conformers, with the gauche-conformer being the most stable at room temperature. preprints.org The dimeric structure of this acid is formed by two enantiomeric units linked by two hydrogen bonds. preprints.org

Calculated Interaction Energies for Various Hydrogen Bonds in Fluoroalcohol Dimers
Interaction TypeEnergy Range (kJ/mol)
O–H···O~33.6
C–H···O4.1 - 8.7
C–H···F2.6 - 4.6
O–H···F~9.9

Quantum Chemistry Calculations

Quantum chemistry calculations are fundamental tools for investigating the structure, stability, and properties of molecules at the electronic level. For fluorinated alcohols, these methods are crucial for understanding the influence of fluorine substitution on molecular conformation and intermolecular interactions.

The conformational landscape of flexible molecules like this compound is complex, with numerous possible arrangements of its atoms in space (conformers). Computational conformational searches are employed to identify the most stable of these conformers. This process typically involves generating a multitude of initial structures and then using quantum mechanical methods to optimize their geometries and calculate their relative energies.

For flexible, long-chain fluoroalcohols, dispersion forces play a significant role in determining the most stable conformers. researchgate.net Studies on molecules like 4,4,4-trifluoro-1-butanol have shown that a combination of hydrogen bonding and London dispersion interactions governs the conformational preferences. researchgate.net It is known that perfluorinated chains tend to adopt helical conformations, in contrast to the all-trans planar form of hydrogenated chains. nih.gov In partially fluorinated alkanols, the interplay between the fluorinated and hydrogenated segments leads to more complex conformational profiles. nih.gov

Table 1: Representative Conformational Energy Data for a Model Fluoroalcohol System (Note: Data presented is hypothetical and illustrative of typical results from quantum chemistry calculations on long-chain fluoroalcohols, as specific data for this compound is not available.)

ConformerDescriptionRelative Energy (kcal/mol)Key Intramolecular Interactions
I Extended (all-trans alkyl chain)0.00Minimal steric hindrance
II Gauche (bend in alkyl chain)+0.5Favorable dispersion contacts
III Folded (hydroxyl near fluorinated tail)+1.2Potential for weak H-F interaction
IV Helical (twist in fluorinated tail)+0.8Characteristic of perfluoroalkyl segments

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing non-covalent interactions between molecules. Unlike supermolecular approaches, SAPT directly calculates the interaction energy as a sum of physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. core.ac.uk This decomposition provides a detailed understanding of the forces driving molecular association.

For fluoroalcohol systems, SAPT analysis is particularly insightful. It can quantify the contributions of hydrogen bonding, halogen bonding (involving fluorine), and dispersion forces to the stability of dimers and larger aggregates. In studies of fluorinated alcohol dimers, SAPT has revealed the significant role of dispersion in stabilizing these complexes, with its contribution increasing with the length of the alkyl chain. researchgate.net

Anionic dimers of fluorinated alcohols have also been studied, showing that their dissociation energies are much higher than their neutral counterparts and increase with the degree of fluorination due to stronger hydrogen-bond donor capabilities. researcher.life A SAPT analysis of a this compound dimer would likely show a dominant role for the O-H···O hydrogen bond, with significant contributions from dispersion interactions between the alkyl and fluoroalkyl chains. The electrostatic component would also be crucial, influenced by the polarized C-F and O-H bonds.

Table 2: Illustrative SAPT Interaction Energy Decomposition for a Fluoroalcohol Dimer (kcal/mol) (Note: This table presents representative data for a model system to illustrate the application of SAPT, as a specific analysis for this compound is not available. Values are based on findings for similar systems.)

Interaction ComponentEnergy (kcal/mol)Physical Interpretation
Electrostatics-7.5Attraction/repulsion of static charge distributions
Exchange+8.0Pauli repulsion due to overlapping electron clouds
Induction-2.5Polarization of one molecule by the other
Dispersion-4.0Correlated fluctuations of electron density
Total Interaction Energy -6.0 Sum of all contributions

Spectroscopic Parameter Prediction and Validation

Computational chemistry is widely used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and structural characterization of molecules.

For fluorinated compounds, the prediction of infrared spectra can reveal characteristic C-F stretching frequencies, which are sensitive to the local conformational environment. rsc.org The narrow bandwidths of CF2 stretching vibrations in the reflectance spectra of some fluorinated alcohols suggest a lack of conformational variety at surfaces. utoronto.ca For this compound, computational predictions would help assign the complex vibrational modes associated with the fluorinated tail and the hydrocarbon chain.

Predicting ¹⁹F NMR chemical shifts is another important application. walisongo.ac.id The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing molecular structure and interactions. walisongo.ac.id Theoretical calculations can help to correlate observed chemical shifts with specific conformers or intermolecular interactions. Studies have shown that density functional theory (DFT) methods can accurately predict ¹⁹F NMR chemical shifts for perfluorinated carboxylic acids. semanticscholar.org

Table 3: Predicted Spectroscopic Parameters for this compound (Note: The following data is hypothetical and representative of what would be obtained from computational predictions, as experimentally validated computational spectroscopic studies for this specific molecule are not readily available.)

Spectroscopic ParameterPredicted ValueComputational Method
O-H Stretch Freq. (cm⁻¹)3650B3LYP/6-31G(d)
CF₂ Stretch Freq. (cm⁻¹)1100 - 1250B3LYP/6-31G(d)
¹⁹F NMR Shift (CF₃) (ppm)-81.0GIAO-B3LYP/6-311+G(2d,p)
¹⁹F NMR Shift (CF₂) (ppm)-115 to -125GIAO-B3LYP/6-311+G(2d,p)
¹³C NMR Shift (CH₂OH) (ppm)61.5GIAO-B3LYP/6-311+G(2d,p)

Advanced Analytical Techniques for Characterization and Detection of 7,7,8,8,8 Pentafluorooctan 1 Ol

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR, Liquid NMR, SS MAS ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H) and fluorine (¹⁹F).

¹H NMR: In the ¹H NMR spectrum of 7,7,8,8,8-pentafluorooctan-1-ol, each set of chemically non-equivalent protons produces a distinct signal. The spectrum would be expected to show signals corresponding to the hydroxyl proton, the protons on the carbon adjacent to the oxygen (C1), and the various methylene (B1212753) (-CH₂-) groups along the aliphatic chain. The chemical shift (δ) of these signals is influenced by the electronegativity of nearby atoms. The signal for the protons on C1 would appear downfield due to the deshielding effect of the adjacent oxygen atom. The signals for the other methylene groups would appear further upfield, with their chemical shifts varying slightly based on their distance from the hydroxyl and pentafluoroethyl groups. Signal multiplicity, resulting from spin-spin coupling with adjacent protons, provides information on the number of neighboring protons.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. wikipedia.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum would display two main signals: one for the trifluoromethyl (-CF₃) group and another for the difluoromethylene (-CF₂-) group. These signals would exhibit characteristic splitting patterns due to coupling between the non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling). wikipedia.org

The combination of ¹H and ¹⁹F NMR, including two-dimensional correlation experiments (e.g., H-F COSY), can definitively establish the molecular structure. While liquid-state NMR is standard for soluble samples, solid-state magic-angle spinning (SS MAS) ¹⁹F-NMR could be employed to study the compound in a solid or polymeric matrix.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~3.6 Triplet (t) -CH₂OH
¹H ~1.3 - 2.2 Multiplets (m) -(CH₂)₅-
¹H ~1.5 Singlet (broad) -OH
¹⁹F ~ -81 Triplet (t) -CF₃

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS/MS, ESI-MS/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for both qualitative identification and quantitative analysis of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using a gas chromatograph and then introduced into the mass spectrometer. For this compound, electron ionization (EI) would likely be used, causing the molecule to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound (220.18 g/mol ), along with characteristic fragment ions. chemspider.com Plausible fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺), cleavage of C-C bonds in the alkyl chain, and loss of the pentafluoroethyl group. nih.gov The unique fragmentation pattern serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing fluorotelomer alcohols (FTOHs), a class of compounds to which this compound belongs. nih.gov LC-MS/MS offers high sensitivity and specificity, making it suitable for trace analysis in complex environmental or biological samples. nih.govpku.edu.cn Electrospray ionization (ESI) is a common ionization source, and for FTOHs, analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is formed. nih.gov In the tandem MS (or MS/MS) approach, this precursor ion is selected and fragmented to produce specific product ions, which are then detected. This process, known as selected reaction monitoring (SRM), allows for highly selective quantification with very low detection limits, reported to be in the sub-ng/mL range for similar FTOHs. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
GC-MS EI (+) 220 [M]⁺ [M-H₂O]⁺ (202), [M-C₂F₅]⁺ (101), fragments from alkyl chain

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show several characteristic absorption bands. By analogy with 1-octanol, a prominent broad band would appear in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. researchgate.net Sharp peaks in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the methylene groups in the alkyl chain. researchgate.net Most significantly, very strong and distinct absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H Stretch Alcohol (-OH)
2850-3000 (sharp) C-H Stretch Alkyl (-CH₂-)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π systems or aromatic rings. This compound is a saturated aliphatic alcohol and lacks such chromophores. Consequently, it is not expected to exhibit significant absorption in the standard UV-Vis range of 200-800 nm. Any observed absorption would likely be limited to "end absorption" at very short wavelengths (typically <200 nm), corresponding to σ → σ* transitions.

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region of the spectrum, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. wikipedia.org It measures the energies of transitions between quantized rotational states. wikipedia.org From the rotational spectrum, highly accurate values for the molecule's moments of inertia can be calculated. These moments of inertia are directly related to the bond lengths and bond angles within the molecule. wikipedia.org While no specific rotational spectroscopy studies on this compound have been reported, the technique has been applied to other fluorinated alcohols to investigate their conformational landscape and the structural effects of fluorination. utrgv.edu Such an analysis of this compound could provide definitive data on its gas-phase structure and the influence of the terminal pentafluoroethyl group on the alkyl chain's conformation.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC): GC is well-suited for the separation and analysis of volatile and thermally stable compounds. This compound can be analyzed using a capillary column with a mid-polarity stationary phase to achieve good separation from other components in a mixture. scirp.org A Flame Ionization Detector (FID) can be used for robust quantification, while coupling the GC to a Mass Spectrometer (MS) provides definitive identification. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds dissolved in a liquid mobile phase. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the compound's hydrophobicity. Studies on other fluorinated alcohols have shown that mobile phase additives can significantly improve chromatographic performance and detection when coupled with mass spectrometry. nih.govacs.org

Table 4: Typical Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase / Carrier Gas Detector
GC Mid-polarity capillary column (e.g., DB-35MS) Helium or Hydrogen FID or MS

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For fluorinated alcohols like this compound, GC offers high resolution and sensitivity. The compound is first volatilized and then separated as it passes through a capillary column containing a stationary phase. The choice of stationary phase is critical for achieving optimal separation of isomers and other related compounds.

In the analysis of fluorinated compounds, including alcohols, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity. For instance, trimethylchlorosilane (TMCS) in toluene (B28343) can be used to produce trimethylfluorosilane (TMFS), which is then analyzed by GC. cdc.gov The retention time of the analyte is a key parameter for its identification, while the peak area or height is used for quantification. Flame ionization detectors (FID) are commonly used for the detection of organic compounds like alcohols. researchgate.net For enhanced selectivity and lower detection limits, mass spectrometry (MS) is often coupled with GC (GC-MS), allowing for the identification of compounds based on their mass spectra.

Table 1: GC Parameters for Analysis of Alcohols

ParameterValue/TypeSource
Column Type Capillary columns with derivatized cyclodextrin (B1172386) macromolecules gcms.cz
Detector Flame Ionization Detector (FID) researchgate.net
Derivatizing Agent Trimethylchlorosilane (TMCS) cdc.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of a wide range of compounds, including many PFAS. basicmedicalkey.com For non-volatile or thermally labile compounds like many fluorinated substances, HPLC is often the method of choice. researchgate.net The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture (e.g., water and methanol or acetonitrile), is commonly employed for the analysis of fluorinated compounds. libretexts.orgnih.gov The composition of the mobile phase, including the use of buffers and additives like N-methylmorpholine, can be optimized to achieve the desired separation. nih.govshimadzu.com Detection is typically accomplished using a mass spectrometer (LC-MS/MS), which provides high sensitivity and specificity, allowing for the identification and quantification of trace levels of the target compound. nih.gov

Table 2: HPLC System Components and Parameters

Component/ParameterDescription/ValueSource
Stationary Phase Octadecylsilane-coated (ODS-coated) silica (B1680970) gel (C18) basicmedicalkey.com
Mobile Phase Methanol and 10-mM N-methylmorpholine nih.gov
Detector Tandem Mass Spectrometry (MS/MS) nih.gov
Flow Rate Typically 1 ml/min basicmedicalkey.com

Solid Phase Extraction (SPE)

Solid phase extraction is a widely used sample preparation technique that concentrates and purifies analytes from a large volume of sample, making it essential for trace analysis. chromatographyonline.comfishersci.ca It is a critical step in the analytical workflow for many PFAS, including fluorotelomer alcohols, prior to instrumental analysis. chromatographyonline.com The technique involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

Various sorbent materials are available, and the choice depends on the properties of the analyte and the sample matrix. For fluorinated compounds, polymeric sorbents like hydrophilic-lipophilic balance (HLB) cartridges are often used. researchgate.net The efficiency of the extraction process is influenced by factors such as the type of sorbent, the pH of the sample, and the composition of the elution solvent. researchgate.net By removing interfering substances from the sample matrix, SPE can significantly improve the accuracy and sensitivity of the subsequent chromatographic analysis. chromatographyonline.com

Table 3: Common SPE Sorbents for Fluorinated Compound Analysis

Sorbent TypeApplicationSource
Hydrophilic-Lipophilic Balance (HLB) Extraction of a broad range of compounds from aqueous matrices. researchgate.net
Graphitized Carbon Black (GCB) Used as a secondary clean-up step to remove additional contaminants. chromatographyonline.com
Zirconia-coated particles Selective removal of phospholipids (B1166683) in biological samples. fishersci.ca

Environmental Trace Analysis and Monitoring Methods

The detection and quantification of this compound in environmental samples at trace levels present significant analytical challenges due to the complexity of the matrices and the low concentrations of the analyte.

Sample Preparation Techniques (e.g., Wet Digestion, Dry Ashing)

Effective sample preparation is paramount for the accurate analysis of fluorinated compounds in complex environmental matrices. The goal is to liberate the analyte from the sample matrix and remove interfering substances.

Wet Digestion: This technique involves the use of strong acids, such as nitric acid, to break down the organic matter in a sample. researchgate.net Microwave-assisted digestion can accelerate this process. researchgate.net This method is often employed for the analysis of fluoride (B91410) in biological tissues and other solid samples. cdc.gov

Dry Ashing: In dry ashing, the sample is heated in a muffle furnace at high temperatures (typically 400-550 °C) to combust the organic material, leaving behind an inorganic residue containing the analyte. inorganicventures.comnemi.gov This method is suitable for a wide range of sample types, including polymers, agricultural materials, and petroleum products. inorganicventures.com However, analyte losses can occur at high temperatures, and the resulting ash can sometimes be difficult to dissolve. inorganicventures.com Ashing aids, such as magnesium nitrate, can be used to minimize these losses. inorganicventures.com

Specific EPA Methods for Fluorinated Compounds

The U.S. Environmental Protection Agency (EPA) has developed and validated several analytical methods for the detection and quantification of PFAS in various environmental media. epa.gov While these methods may not specifically list this compound, the principles and techniques are often applicable to a broader range of fluorinated compounds.

EPA Method 1633: This method is designed for the analysis of 40 PFAS compounds in a wide variety of matrices, including wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov

EPA Method 1621: This is a screening method for determining the total amount of adsorbable organic fluorine (AOF) in aqueous samples by combustion ion chromatography (CIC). exponent.comdigitellinc.com It provides a measure of the aggregate concentration of organofluorines, which includes thousands of known PFAS compounds. exponent.comlabmanager.com

EPA Method 537.1 and Method 533: These methods are specifically for the analysis of a list of PFAS in drinking water using solid phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). itrcweb.org

Isotope Dilution Techniques

Isotope dilution is a highly accurate quantification method that is often used in conjunction with mass spectrometry. It involves adding a known amount of a stable, isotopically labeled version of the target analyte (an internal standard) to the sample before processing and analysis. frontiersin.org

The isotopically labeled standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses of the analyte during sample preparation can be corrected for, leading to more accurate and precise quantification. This technique is particularly valuable for complex matrices where analyte recovery can be variable. Isotope dilution coupled with HPLC-MS/MS is a powerful tool for the sensitive and specific measurement of compounds in biological and environmental samples. nih.gov

Environmental Dynamics and Degradation Pathways of Fluoroalcohols

Environmental Partitioning and Distribution

The partitioning of a chemical between air, water, soil, and sediment governs its transport and ultimate fate in the environment. For 7,7,8,8,8-Pentafluorooctan-1-ol, its structure—containing both a six-carbon alkyl chain and a highly fluorinated ethyl group—suggests complex partitioning behavior influenced by both hydrophobic and oleophobic (oil-repelling) characteristics.

Air-Water Partitioning

Air-water partitioning, quantified by the Henry's Law constant (K_H), determines a chemical's tendency to volatilize from water into the atmosphere. While no experimentally determined K_H value is available for this compound, the behavior of related fluorotelomer alcohols (FTOHs) provides insight. FTOHs are known to be volatile, and this volatility is a key factor in their long-range atmospheric transport. wikipedia.orgdioxin20xx.org

For instance, 8:2 FTOH is known to partition readily into the air from aqueous phases. The structure of this compound (HO-(CH_2)_6-CF_2-CF_3) features a longer hydrocarbon segment and a shorter fluorinated segment compared to its isomer 8:2 FTOH (HO-CH_2CH_2-(CF_2)_7-CF_3). This suggests it may be somewhat less volatile than 8:2 FTOH but likely more volatile than non-fluorinated n-octanol due to the influence of the terminal pentafluoroethyl group.

Table 1: Comparison of Physicochemical Properties and Partitioning Behavior of Related Compounds
CompoundStructureGeneral Partitioning Behavior
This compoundHO-(CH₂)₆-CF₂-CF₃No experimental data available. Expected to be volatile, partitioning between water and air.
8:2 Fluorotelomer Alcohol (8:2 FTOH)HO-CH₂CH₂-(CF₂)₇-CF₃Known to be volatile and subject to long-range atmospheric transport. wikipedia.orgdioxin20xx.org
n-OctanolHO-(CH₂)₇-CH₃Moderately volatile with a known tendency to partition to organic phases.

Soil and Sediment Interactions

The interaction of an organic chemical with soil and sediment is often described by the organic carbon-normalized sorption coefficient (K_oc). This value indicates the tendency of a compound to bind to the organic matter in these matrices, which can reduce its mobility and bioavailability.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric oxidants or water.

Atmospheric Degradation (e.g., OH radical reactions)

The primary abiotic degradation pathway for FTOHs in the atmosphere is oxidation initiated by hydroxyl (OH) radicals. acs.orgutoronto.ca These reactions typically involve the abstraction of a hydrogen atom from the carbon atom adjacent to the hydroxyl group. acs.org This process is significant because it transforms volatile FTOHs into less volatile and more persistent compounds, including perfluorinated carboxylic acids (PFCAs), which can then be deposited in remote ecosystems. dioxin20xx.orgacs.org

Smog chamber studies have shown that the atmospheric lifetime of common FTOHs is on the order of 10 to 20 days, which is sufficient for long-range transport across continents and oceans. dioxin20xx.org For this compound, with its available hydrogens on the carbon alpha to the alcohol group, a similar OH radical-initiated degradation pathway is expected. This oxidation would likely lead to the formation of a corresponding fluorinated aldehyde and subsequently a carboxylic acid (7,7,8,8,8-pentafluorooctanoic acid).

Table 2: Atmospheric Degradation Data for Fluorotelomer Alcohols
Compound ClassPrimary Degradation PathwayTypical Atmospheric LifetimeKey Degradation Products
Fluorotelomer Alcohols (FTOHs)Reaction with OH radicals acs.org~10-20 days dioxin20xx.orgPerfluorinated Carboxylic Acids (PFCAs), Fluorotelomer Aldehydes acs.orgutoronto.ca

Hydrolysis Processes

Hydrolysis is the cleavage of chemical bonds by the addition of water. The carbon-fluorine (C-F) and carbon-carbon (C-C) bonds that form the backbone of fluoroalcohols are exceptionally strong and stable. Consequently, FTOHs are generally considered to be resistant to hydrolysis under typical environmental conditions (pH 5-9). While some complex fluorotelomer-based polymers can undergo hydrolysis, the basic FTOH structure is not susceptible to this degradation pathway. rsc.orgwikipedia.org Therefore, hydrolysis is not considered a significant environmental degradation mechanism for this compound.

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial pathway for the environmental transformation of many pollutants. While no studies have specifically investigated the biodegradation of this compound, extensive research on 8:2 FTOH demonstrates that biotic processes are a major degradation pathway for fluoroalcohols. acs.orgnih.gov

Aerobic biodegradation of 8:2 FTOH has been shown to proceed via the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a fluorotelomer carboxylic acid. acs.orgnih.gov Subsequent steps involving a β-oxidation-like mechanism can lead to the formation of persistent PFCAs, such as perfluorooctanoic acid (PFOA). acs.orgnih.gov The efficiency and products of this transformation can be influenced by environmental conditions, such as the presence of other nutrients and the specific microbial communities present. purdue.edursc.org

For this compound, a similar initial pathway is plausible, beginning with the microbial oxidation of the primary alcohol. This would form 7,7,8,8,8-pentafluorooctanoic acid. The subsequent fate of this fluorinated acid in a microbial system is unknown, but the stability of the C-F bonds in the terminal -CF_2-CF_3 group would likely make further degradation challenging, potentially leading to its persistence.

Table 3: Summary of Key Findings from 8:2 FTOH Biodegradation Studies
ConditionKey ObservationMajor Metabolites IdentifiedReference
Aerobic (Mixed Microbial Culture)Rapid initial degradation. Half-life ~0.2 days per mg of biomass protein.8:2 Fluorotelomer Unsaturated Carboxylic Acid, PFOA, 8:2 Fluorotelomer Aldehyde. acs.orgnih.gov
Aerobic vs. AnaerobicAerobic conditions promote faster degradation (half-lives <1 to 14 days) than anaerobic conditions.PFCAs. rsc.org
Soil with Co-contaminantsTransformation can be inhibited by the presence of more easily degradable carbon sources like octanol (B41247).Typical fluorinated acids from 8:2 FTOH biotransformation. purdue.edu

Resistance to Biodegradation in Aqueous and Soil Environments

Fluoroalcohols such as 8:2 FTOH exhibit a notable resistance to complete biodegradation in both aqueous and soil environments. The strong carbon-fluorine bonds in their molecular structure make them less susceptible to microbial attack compared to their non-fluorinated counterparts. nih.gov However, they are not entirely recalcitrant and can undergo biotransformation under various environmental conditions.

In aerobic environments, the biodegradation of 8:2 FTOH has been observed in mixed microbial systems and activated sludge. nih.govjst.go.jp Studies have shown that the initial step in the aerobic degradation of 8:2 FTOH is the oxidation of the alcohol group. nih.gov The rate of this biotransformation can be influenced by the presence of other organic compounds. For instance, the presence of octanol, a structural analog, can temporarily inhibit the transformation of 8:2 FTOH until the octanol is depleted. purdue.edu

Under anaerobic conditions, the biodegradation of 8:2 FTOH is generally slower and less complete compared to aerobic conditions. bohrium.comacs.org In anaerobic activated sludge, 8:2 FTOH has been shown to biodegrade, although the transformation rates and product distribution differ from aerobic pathways. nih.gov The redox conditions of the environment play a crucial role, with nitrate-reducing conditions favoring more rapid biotransformation compared to sulfate- or iron-reducing conditions. bohrium.comacs.org In some anaerobic settings, such as municipal sewage sludge, the biotransformation of 8:2 FTOH was not observed over a 9-week period, highlighting the variability in its degradation potential depending on the specific microbial community and environmental factors. acs.org

The table below summarizes the observed half-lives of 8:2 FTOH under different conditions, illustrating its variable resistance to biodegradation.

Environment/ConditionHalf-life (t½)Reference
Aerobic Mixed Microbial System~0.2 days per mg of initial biomass protein nih.gov
Anaerobic Activated Sludge~5 days acs.org
Anaerobic Digester Sludge~145 days acs.org
Nitrate-Reducing Soil Microcosms12.5 to 36.5 days acs.org
Sulfate- and Iron-Reducing Soil Microcosms>60 mol % remaining after ~400 days acs.org

Formation of Degradation Products

The biotransformation of fluoroalcohols like 8:2 FTOH leads to the formation of a variety of degradation products, some of which are more persistent and mobile than the parent compound.

A significant concern regarding the environmental degradation of fluoroalcohols is their potential to form persistent PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs). The aerobic biodegradation of 8:2 FTOH is a known pathway for the formation of perfluorooctanoic acid (PFOA). nih.gov The transformation process typically involves the initial oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. nih.gov This fluorotelomer carboxylic acid can then undergo further biotransformation, ultimately leading to the formation of PFOA and other shorter-chain PFCAs. nih.govnih.gov

Under aerobic conditions in soil, the yield of PFOA from 8:2 FTOH has been reported to be around 25%. nih.gov Other PFCAs, such as perfluorohexanoic acid (PFHxA), have also been detected as minor degradation products. nih.gov Anaerobic biodegradation of 8:2 FTOH can also lead to the formation of PFOA, particularly under nitrate-reducing conditions. bohrium.comacs.org However, under sulfate- and iron-reducing conditions, the formation of PFOA from 8:2 FTOH has not been observed, with the degradation process stalling at intermediate polyfluorinated products. acs.org

The atmospheric degradation of volatile fluoroalcohols is another important source of PFCAs in the environment. utoronto.ca Through reactions with hydroxyl radicals in the atmosphere, 8:2 FTOH can be oxidized to form a range of PFCAs, including PFOA and perfluorononanoic acid (PFNA). acs.orgacs.org

The following table outlines the major PFAS degradation byproducts observed from the transformation of 8:2 FTOH.

Degradation PathwayMajor PFAS ByproductsReference
Aerobic Biodegradation (Soil)Perfluorooctanoic acid (PFOA), Perfluorohexanoic acid (PFHxA) nih.gov
Anaerobic Biodegradation (Nitrate-Reducing)Perfluorooctanoic acid (PFOA) bohrium.comacs.org
Atmospheric OxidationPerfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA) acs.orgacs.org

During the degradation of fluoroalcohols, various halogenated carbonyl compounds are formed as transient intermediates. In the aerobic biodegradation of 8:2 FTOH, the corresponding 8:2 fluorotelomer aldehyde (8:2 FTAL) is a short-lived intermediate that is quickly oxidized to the 8:2 fluorotelomer carboxylic acid (8:2 FTCA). nih.gov Similarly, in the aqueous photolysis of 8:2 FTOH, the 8:2 FTAL is a major initial product. oup.com

In addition to aldehydes, fluorinated ketones can also be formed. For example, 7-2 FT ketone has been identified as a metabolite in the aerobic soil biodegradation of 8:2 FTOH. nih.gov The atmospheric oxidation of 8:2 FTOH also proceeds through the formation of the 8:2 FTAL. acs.org These halogenated carbonyl compounds are generally less stable than the terminal PFCA products and are further transformed in the environment.

Environmental Persistence and Fate Modeling

The environmental persistence of this compound, inferred from studies on 8:2 FTOH, is significant. While the parent compound can be degraded, it is a precursor to highly persistent PFAS. The ultimate fate of the fluorine atoms from the degradation of these compounds is the formation of extremely stable PFCAs.

Environmental fate models are crucial tools for understanding and predicting the long-range transport and distribution of these compounds. researchgate.netnih.govacs.org Models like the coupled dynamic substance flow and environmental fate model (CiP-CAFE and BETR-Global) have been used to investigate the degradation of fluorotelomer-based polymers, which are known sources of FTOHs in the environment. researchgate.netnih.govacs.org These models indicate that the degradation of these polymers in waste stocks, such as landfills, can be a long-term source of FTOHs and subsequently PFCAs to the global environment. researchgate.netnih.govacs.org

Q & A

Q. What are the common synthetic routes for 7,7,8,8,8-Pentafluorooctan-1-ol, and what factors influence reaction yields?

The synthesis typically involves fluorination of octanol derivatives using agents like sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under inert conditions to prevent side reactions. Key variables include temperature control (50–120°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents. Post-reaction purification via fractional distillation or chromatography is critical for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) resolves fluorination patterns and structural integrity, while Mass Spectrometry (MS) confirms molecular weight and fragmentation pathways. Complementary methods like Fourier-Transform Infrared Spectroscopy (FTIR) validate functional groups (e.g., -OH stretch at ~3300 cm⁻¹), and Gas Chromatography (GC) assesses purity .

Q. How does the fluorination pattern of this compound influence its hydrophobicity compared to shorter-chain analogs?

The terminal pentafluorination (-CF₂CF₃ group) enhances hydrophobicity due to strong C-F dipole interactions. Contact angle measurements show higher water repellency (θ > 110°) compared to partially fluorinated analogs (e.g., 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol), which exhibit θ ~90° .

Advanced Research Questions

Q. How can researchers optimize the dispersion of this compound in carbon nanotube composites to improve mechanical properties?

Surface energy matching between the compound and nanotubes is critical. Pre-functionalize nanotubes via sonication in a 1:3 ethanol/water mixture, then introduce 0.1–1.0 wt% this compound under shear mixing. Characterize dispersion homogeneity using Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) .

Q. What experimental strategies address contradictions in reported thermal stability data for fluorinated alcohols like this compound?

Contradictions arise from varying atmospheric conditions (e.g., oxygen presence accelerates decomposition). Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled N₂ or Ar environments. Compare degradation onset temperatures (T₀) and activation energies (Eₐ) calculated via Kissinger method .

Q. What are the environmental persistence mechanisms of this compound, and how can degradation pathways be studied?

Its persistence stems from strong C-F bonds resisting hydrolysis. Investigate abiotic degradation via UV photolysis (λ = 254 nm) in aqueous matrices or biotic pathways using microbial consortia from contaminated sites. Monitor intermediates (e.g., perfluorooctanoic acid) via Liquid Chromatography-Tandem MS (LC-MS/MS) .

Q. How do fluorinated alcohols interact with biomolecules in toxicity assays, and what methodological controls are necessary?

Competitive binding studies using Fluorescence Quenching or Molecular Dynamics (MD) simulations reveal preferential interactions with lipid bilayers or serum proteins. Control for solvent polarity (e.g., DMSO < 0.1% v/v) to avoid artifactual membrane disruption .

Q. What advanced quantification methods are suitable for detecting trace this compound in environmental samples?

Solid-Phase Microextraction (SPME) coupled with GC-Electron Capture Detection (ECD) achieves limits of detection (LOD) < 1 ppb. Validate recovery rates (70–120%) in matrices like soil or wastewater using isotope-labeled internal standards (e.g., ¹³C₈-PFOA) .

Notes

  • Focus on peer-reviewed methodologies from PubChem, NIST, and EPA DSSTox .
  • Experimental designs should align with factorial optimization principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.